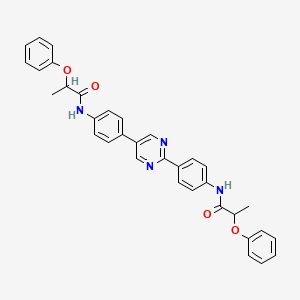
N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide): is a complex organic compound with a unique structure that includes a pyrimidine ring, benzene rings, and phenoxypropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide) typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with benzene derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH. The use of high-efficiency purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways and mechanisms.
Medicine: In medicine, N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide) may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 4,4’-[5,5’-(pyrimidine-2,4-diyl)bis(thiophene-5,2-diyl)]bis(N,N-diphenylaniline)
- 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
Comparison: Compared to these similar compounds, N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(2-phenoxypropanamide) has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrimidine and benzene rings, along with the phenoxypropanamide groups, provide a versatile framework for various applications. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C34H30N4O4 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-phenoxy-N-[4-[2-[4-(2-phenoxypropanoylamino)phenyl]pyrimidin-5-yl]phenyl]propanamide |
InChI |
InChI=1S/C34H30N4O4/c1-23(41-30-9-5-3-6-10-30)33(39)37-28-17-13-25(14-18-28)27-21-35-32(36-22-27)26-15-19-29(20-16-26)38-34(40)24(2)42-31-11-7-4-8-12-31/h3-24H,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
XMNFGMHDKPWNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















